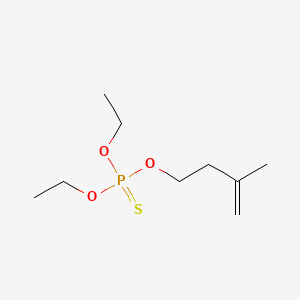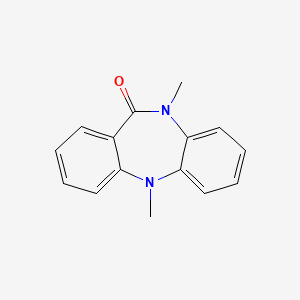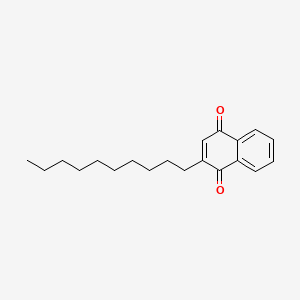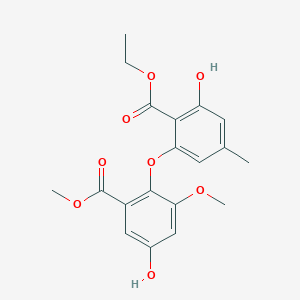
Ethyl Asterrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl asterrate is an ester compound derived from asterric acid Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water this compound is known for its diphenyl ether structure and is one of the derivatives of asterric acid
Métodos De Preparación
Ethyl asterrate can be synthesized through several methods:
Fischer Esterification: This method involves the reaction of asterric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Nucleophilic Acyl Substitution: Another method involves the reaction of an acid chloride derived from asterric acid with ethanol in the presence of a base. This method is often used for the preparation of esters in a more controlled manner.
Industrial Production: On an industrial scale, this compound can be produced using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Ethyl asterrate undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form asterric acid and ethanol. Acidic hydrolysis is reversible, while basic hydrolysis (saponification) is not.
Reduction: this compound can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol group, forming a different ester.
Oxidation: Although less common, this compound can undergo oxidation reactions to form various oxidized products.
Aplicaciones Científicas De Investigación
Ethyl asterrate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions. Its reactivity and stability make it a suitable candidate for various organic synthesis experiments.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent in various industrial applications.
Mecanismo De Acción
The mechanism by which ethyl asterrate exerts its effects, particularly as an acetylcholinesterase inhibitor, involves its interaction with the active catalytic site and peripheral anionic site of the enzyme. The esterification substitution groups at position 8 of asterric acid contribute to its bioactivity. This interaction inhibits the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission .
Comparación Con Compuestos Similares
Ethyl asterrate can be compared with other similar ester compounds:
Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group. It also exhibits acetylcholinesterase inhibitory activity.
Ethyl Acetate: A simpler ester with a similar structure but derived from acetic acid. It is widely used as a solvent in various applications.
Ethyl Butyrate: Another ester with a pleasant odor, commonly used in the food and beverage industry as a flavoring agent.
This compound stands out due to its specific inhibitory activity on acetylcholinesterase, making it a compound of interest in medicinal chemistry .
Propiedades
Fórmula molecular |
C19H20O8 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate |
InChI |
InChI=1S/C19H20O8/c1-5-26-19(23)16-13(21)6-10(2)7-14(16)27-17-12(18(22)25-4)8-11(20)9-15(17)24-3/h6-9,20-21H,5H2,1-4H3 |
Clave InChI |
JIPGWTAQJPIOCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1OC2=C(C=C(C=C2OC)O)C(=O)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


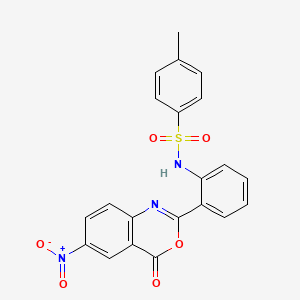
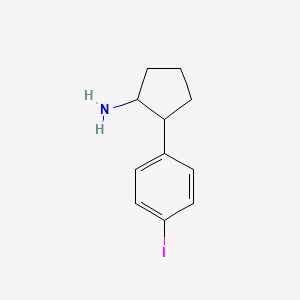
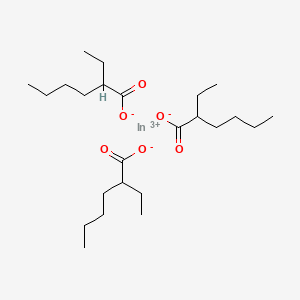
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
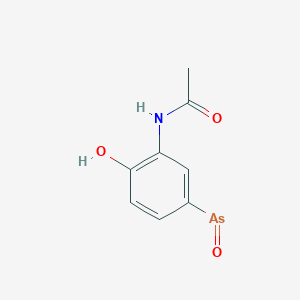

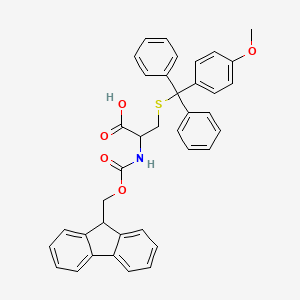
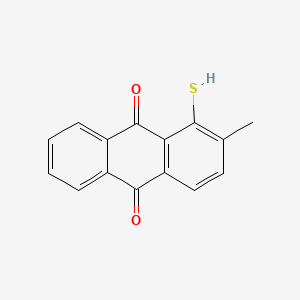
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
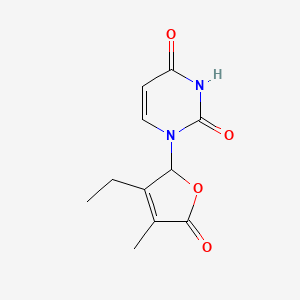
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
